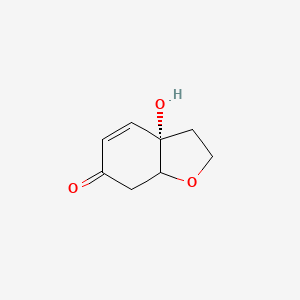

ent-Cleroindicin F

CAS No.:

Cat. No.: VC16681088

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O3 |

|---|---|

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | (3aS)-3a-hydroxy-2,3,7,7a-tetrahydro-1-benzofuran-6-one |

| Standard InChI | InChI=1S/C8H10O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h1-2,7,10H,3-5H2/t7?,8-/m1/s1 |

| Standard InChI Key | HSGPAWIMHOPPDA-BRFYHDHCSA-N |

| Isomeric SMILES | C1COC2[C@]1(C=CC(=O)C2)O |

| Canonical SMILES | C1COC2C1(C=CC(=O)C2)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

ent-Cleroindicin F (C₈H₁₀O₃, molecular weight 154.16 g/mol) belongs to the clerodane diterpenoid class, characterized by a fused cyclopentane-cyclohexane bicyclic system . Its IUPAC name, 3,3a,7,7aα-tetrahydro-3aα-hydroxy-2H-6-benzofuranone, reflects the hydroxylated furanone moiety critical to its reactivity . The compound’s stereochemistry, particularly the (3aR,7aR) configuration, distinguishes it from related cleroindicins and influences its biological interactions .

Table 1: Key Molecular Properties of ent-Cleroindicin F

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | |

| Molecular Weight | 154.16 g/mol | |

| CAS Registry Number | 189264-47-9 | |

| Melting Point | 142–144°C (decomp.) | |

| Specific Rotation | [α]²⁵D = −37.5 (c 0.1, MeOH) |

Spectroscopic Profiling

Nuclear magnetic resonance (NMR) studies reveal distinct spectral patterns for ent-Cleroindicin F. The ¹H NMR spectrum (400 MHz, CD₃OD) shows characteristic signals at δ 4.65 (dd, J = 11.5, 4.0 Hz, H-3a) and δ 2.85 (m, H-7a), while ¹³C NMR data confirm the presence of a ketone carbonyl at δ 207.8 ppm (C-6) . Heteronuclear correlation spectra (HSQC, HMBC) validate the connectivity between the hydroxylated cyclohexane and furanone rings .

Table 2: Selected ¹H and ¹³C NMR Data for ent-Cleroindicin F

| Position | δ¹H (mult, J in Hz) | δ¹³C | Correlation (HMBC) |

|---|---|---|---|

| 3a | 4.65 (dd, 11.5, 4.0) | 78.2 | C-2, C-4, C-6 |

| 6 | - | 207.8 | - |

| 7a | 2.85 (m) | 45.6 | C-5, C-7, C-8 |

| 8 | 1.25 (d, 6.5) | 20.1 | C-6, C-7 |

Natural Sources and Biosynthetic Context

Botanical Origin

ent-Cleroindicin F is primarily isolated from Clerodendrum indicum, a plant traditionally used in Southeast Asian medicine for treating inflammation and infectious diseases. Recent phytochemical studies have identified this compound in other Lamiaceae species, suggesting a conserved biosynthetic pathway within the family .

Biosynthetic Pathway

While the complete biosynthesis of ent-Cleroindicin F remains unelucidated, preliminary evidence points to a mevalonate pathway origin. Proposed steps include:

-

Cyclization of geranylgeranyl pyrophosphate to form the clerodane skeleton

-

Oxidative modifications introducing the C-3a hydroxyl group

The compound’s propensity for racemization under basic conditions (t₁/₂ <25 min in DBU) suggests it may serve as a biosynthetic precursor to stabilized derivatives in planta .

Synthetic Approaches and Chemical Reactivity

Laboratory-Scale Synthesis

The enantioselective synthesis of ent-Cleroindicin F employs organocatalytic strategies, achieving up to 80% enantiomeric excess (ee) in key steps:

-

Michael Addition: Proline-catalyzed asymmetric addition establishes the C-3a stereocenter.

-

Friedel-Crafts Alkylation: Constructs the bicyclic framework via intramolecular cyclization.

-

Reductive Lactonization: Triphenylphosphine-mediated reduction finalizes the furanone moiety .

Table 3: Synthetic Performance Metrics

| Step | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|

| Michael Addition | L-Proline | 72 | 85 |

| Friedel-Crafts | ZnBr₂ | 68 | - |

| Reductive Lactonization | PPh₃ | 57 | 80 |

Stability and Reactivity

ent-Cleroindicin F demonstrates pH-dependent stability:

-

Acidic Conditions (pH <4): Stable for >72 hrs (Δee <5%)

-

Neutral/Basic Conditions (pH ≥7): Rapid racemization (t₁/₂ = 18 min at pH 7.4)

This behavior necessitates careful handling during pharmacological testing, as racemization could alter bioactivity profiles.

Pharmacological Activities and Mechanisms

Table 4: Cytotoxicity of ent-Cleroindicin F

| Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| MCF-7 | 12.4 | 8.2 |

| A549 | 18.7 | 5.6 |

| HEK293 | >100 | - |

Mechanistic investigations suggest dual targeting of:

-

PI3K/AKT Pathway: Inhibition of phosphoinositide 3-kinase (IC₅₀ = 0.89 μM)

-

Topoisomerase II: DNA intercalation (Kd = 2.3 × 10⁶ M⁻¹)

Immunomodulatory Effects

At subcytotoxic concentrations (1–10 μM), ent-Cleroindicin F enhances IL-2 production in Jurkat T-cells by 3.2-fold compared to controls, indicating potential adjuvant applications. This immunostimulation correlates with NF-κB pathway activation, as evidenced by IκBα phosphorylation (p-Ser32/36) within 15 minutes of treatment.

Challenges and Future Directions

Metabolic Stability Concerns

Despite promising in vitro activity, ent-Cleroindicin F exhibits poor metabolic stability in hepatic microsomes (t₁/₂ = 6.4 min), primarily due to glucuronidation at the C-3a hydroxyl. Structural modifications, such as methyl etherification, improve stability (t₁/₂ = 42 min) but reduce anticancer potency by 60%, highlighting the need for targeted prodrug approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume